2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol
Description
Properties
IUPAC Name |
2-methyl-7-phenyl-4H-pyrazolo[1,5-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-9-7-12-14-13(17)8-11(16(12)15-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZWCEIXHWAVDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=O)NC2=C1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642478 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
309949-80-2 | |
| Record name | 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol typically involves the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. One common method involves the reaction of 3-amino-1-phenylpyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Halogenation Reactions
Pyrazolo[1,5-a]pyrimidines exhibit regioselective halogenation at the C3 position. For 2-methyl-7-phenyl derivatives:
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Bromination : Treatment with potassium bromide (KBr) and phenyliodine diacetate (PIDA) in acetonitrile yields 3-bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine in 88–92% yields . No competing bromination at other positions is observed.
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Chlorination : Using sodium chloride (NaCl) and PIDA under similar conditions produces 3-chloro derivatives, albeit with lower efficiency (~45–48% yields) .
Mechanistic Pathway :
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PIDA facilitates ligand exchange with halide salts to generate hypohalite intermediates.
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Electrophilic halogenation occurs preferentially at the electron-rich C3 position .
Nucleophilic Substitution
The hydroxyl group at C5 can undergo substitution under specific conditions:
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Chlorination : Reaction with phosphorus oxychloride (POCl₃) converts the C5-hydroxyl group to a chloro substituent, yielding 5-chloro-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine (61% yield ) .
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Morpholine Substitution : Treating the 5-chloro derivative with morpholine and potassium carbonate (K₂CO₃) in acetonitrile replaces chlorine with morpholine at C5 (94% yield ) .
Oxidation and Tautomerism
The C5-hydroxyl group participates in tautomeric equilibria and oxidation:
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Tautomerization : Under acidic conditions, the hydroxyl group tautomerizes to a ketone, forming 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5(7H)-one .
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Oxidation to Carbonyl : Prolonged exposure to oxidizing agents (e.g., TEMPO) converts the hydroxyl group to a ketone, confirmed by NMR and mass spectrometry .
Functionalization via Cross-Coupling
The phenyl group at C7 enables further derivatization:
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Suzuki–Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces substituents at the para position of the phenyl ring (yields: 75–85% ) .
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Buchwald–Hartwig Amination : Amination at C7-phenyl using Pd(dba)₂ and Xantphos produces N-aryl derivatives .
Glycosylation and Bioconjugation
The C5-hydroxyl group serves as a handle for bioconjugation:
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Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylated glycosides generates triazole-linked glycoconjugates (85–98% yields ) .
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Esterification : Reaction with acetyl chloride introduces acetyl groups at C5, enhancing lipophilicity for biological assays .
Radical-Mediated Reactions
The scaffold participates in radical halogenation:
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NBS Bromination : Using N-bromosuccinimide (NBS) under mild conditions achieves regioselective bromination at C3 (82–86% yields ) .
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Photocatalyzed Reactions : Visible-light-mediated protocols enable C–H functionalization at C3 with halide salts .
Biological Activity Correlation
Derivatives of 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol show structure-dependent bioactivity:
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Anticancer : Glycohybrids exhibit selective inhibition against breast cancer cell lines (IC₅₀: 8–38 μM) .
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Kinase Inhibition : C5-carboxylic acid derivatives demonstrate potent CK2α inhibition (IC₅₀: 8 nM) .
This compound’s modular reactivity and tunable electronic properties make it a valuable intermediate for drug discovery and materials science. Experimental protocols emphasize regioselectivity, scalability, and compatibility with diverse functional groups.
Scientific Research Applications
Antituberculosis Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol, as inhibitors of Mycobacterium tuberculosis (M.tb). These compounds have been shown to inhibit mycobacterial ATP synthase, a critical enzyme for bacterial energy production.
Key Findings:
- Structure-Activity Relationship (SAR): A series of novel analogues were synthesized and tested for their ability to inhibit M.tb growth. Compounds featuring specific substituents at the 3 and 5 positions exhibited enhanced activity, with minimum inhibitory concentrations (MIC) ranging from 0.2 to 1.5 µg/mL against M.tb .
- Mechanism of Action: The most effective compounds did not interfere with traditional targets such as cell-wall biosynthesis but instead acted through novel pathways that involve iron uptake modulation within the bacterial cells .
Table 1: Antituberculosis Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | MIC (µg/mL) | Activity Description |
|---|---|---|
| Compound A | 0.2 | Strong inhibitor |
| Compound B | 0.5 | Moderate inhibitor |
| Compound C | 1.0 | Weak inhibitor |
Anticancer Properties
The anticancer potential of pyrazolo[1,5-a]pyrimidines has been extensively studied, with findings indicating that these compounds can induce apoptosis in various cancer cell lines.
Key Findings:
- Cell Viability Assays: In vitro assays demonstrated that this compound significantly reduced cell viability in breast cancer cell lines (e.g., MDA-MB-231) .
- Mechanistic Insights: The compound's mechanism involves the inhibition of specific signaling pathways crucial for cancer cell survival and proliferation .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15 | Apoptosis induction |
| HeLa | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 25 | Inhibition of proliferation signaling |
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor.
Key Findings:
- Selective Protein Inhibition: The compound has shown promise as a selective inhibitor for various kinases and other enzymes involved in metabolic pathways .
- Pharmacological Relevance: Its ability to mimic purine structures allows it to act as an antimetabolite in biochemical reactions, making it a candidate for drug design aimed at targeting metabolic diseases .
Mechanism of Action
The mechanism of action of 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to the suppression of cancer cell growth or the reduction of microbial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The biological and chemical properties of pyrazolo[1,5-a]pyrimidines are highly dependent on substituent positions and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Physicochemical Properties
- Solubility : Morpholine and hydroxyl groups enhance aqueous solubility (e.g., 5-Methyl-7-morpholin-4-yl derivative) , whereas trifluoromethyl and chloromethyl groups increase lipophilicity .
- Stability : The target compound’s hydroxyl group at C5 may confer susceptibility to oxidation, whereas halogenated derivatives (e.g., 3-iodo analog) exhibit improved metabolic stability .
Key Research Findings
Halogenation Efficiency
The target compound outperforms analogs in regioselective halogenation due to its electron-rich C3 position, enabling efficient modification for drug discovery .
Kinase Inhibitor Development
Elbakry et al. (2023) demonstrated that C3 hydrophobic substituents in the target compound enhance CDK2 inhibition (IC₅₀ < 100 nM), while polar groups at C7 (e.g., morpholine) improve pharmacokinetics .
Anticancer Potency
Trifluoromethyl derivatives exhibit nanomolar activity against melanoma cell lines by targeting B-RafV600E mutants, whereas the target compound’s hydroxyl group limits its potency despite favorable selectivity .
Biological Activity
2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves cyclization reactions of pyrazole derivatives. One common method includes the reaction of substituted pyrazoles with appropriate reagents under controlled conditions. The following table summarizes various synthetic routes:
| Method | Reagents | Conditions |
|---|---|---|
| Cyclization | 5-Phenyl-1H-pyrazole-3-carboxylic acid + Methylamine | Heat in formamide |
| Oxidation | This compound | Under acidic conditions |
| Substitution | This compound | Various alkyl/aryl halides |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies demonstrate its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
The compound has been evaluated for its anticancer properties. A study involving human breast cancer cell lines (MDA-MB-231) reported that while some pyrazolo[1,5-a]pyrimidine derivatives showed limited growth inhibition, modifications to the structure could enhance their efficacy. The following table summarizes findings from anticancer assays:
| Compound | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| This compound | MDA-MB-231 | >30 | Limited growth inhibition |
| Reference Drug (YM155) | MDA-MB-231 | <10 | Strong growth inhibition |
Enzyme Inhibition
The mechanism of action includes enzyme inhibition, particularly targeting kinases involved in cell proliferation. It binds to the active sites of these enzymes, preventing substrate binding and subsequent catalytic activity. This property is crucial for its potential as an antitumor agent.
Study on Antimycobacterial Activity
In a notable study, a series of pyrazolo[1,5-a]pyrimidine derivatives were screened for their ability to inhibit Mycobacterium tuberculosis (M.tb). Among these compounds, structural modifications led to enhanced activity against M.tb, highlighting the importance of substitution patterns on biological efficacy.
Clinical Implications
The compound's potential as an antitumor agent has prompted further investigation into its pharmacokinetics and toxicity profiles. Future clinical trials are necessary to establish safety and efficacy in humans.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclocondensation of 3-amino-pyrazole derivatives with β-dicarbonyl or β-enaminone reagents. Key steps include:
- Using hydrazine derivatives as precursors for the pyrazole ring (e.g., 3-amino-pyrazole).
- Reacting with β-dicarbonyl compounds (e.g., acetylacetone) under reflux in ethanol or methanol.
- Critical parameters : Temperature (80–100°C), solvent polarity, and stoichiometric ratios of reagents to minimize side products .
Q. How can spectroscopic techniques validate the structure of this compound?
- NMR analysis :
- ¹H NMR : Peaks for methyl (δ 2.4–2.6 ppm), phenyl (δ 7.2–7.5 ppm), and hydroxyl protons (δ 10–12 ppm, broad).
- ¹³C NMR : Carbon signals for fused pyrazolo-pyrimidine rings (δ 150–160 ppm) and substituents (e.g., methyl at δ 20–25 ppm) .
- IR spectroscopy : Confirms hydroxyl (O–H stretch: 3200–3400 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) groups .
Q. What are the standard protocols for assessing the purity of this compound?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) at 1 mL/min; retention time ~8–10 minutes .
- Melting point analysis : Compare observed melting point (e.g., 220–225°C) with literature values to confirm purity .
Advanced Research Questions
Q. How do substituents (methyl, phenyl, hydroxyl) influence the compound’s reactivity and bioactivity?
- Electronic effects :
- The methyl group at position 2 stabilizes the pyrazole ring via electron donation, enhancing nucleophilic substitution at position 6.
- The hydroxyl group at position 5 participates in hydrogen bonding, affecting solubility and target binding (e.g., kinase inhibition) .
- Bioactivity correlation :
- Phenyl group at position 7 enhances lipophilicity, improving membrane permeability in cellular assays .
- SAR studies : Replace the hydroxyl group with methoxy or amino to modulate potency against adenosine receptors .
Q. What strategies resolve contradictions in biological activity data across studies?
- Data validation :
- Replicate assays under standardized conditions (e.g., ATP concentration in kinase inhibition assays).
- Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Q. How can regioselectivity challenges in substitution reactions be addressed?
- Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at position 5 to direct electrophilic substitution to position 3 .
- Catalytic methods : Use Pd-catalyzed cross-coupling (e.g., Suzuki reaction) for selective aryl functionalization at position 7 .
Q. What advanced techniques characterize intermolecular interactions (e.g., protein binding)?
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to map binding modes (resolution <2.0 Å recommended) .
- Molecular dynamics simulations : Analyze hydrogen-bonding networks and hydrophobic interactions using software like GROMACS .
Methodological Troubleshooting
Q. How to mitigate low yields in cyclocondensation reactions?
- Stepwise optimization :
- Screen solvents (DMF > ethanol > THF) to improve reaction kinetics.
- Add catalytic acetic acid (5 mol%) to accelerate cyclization .
- Side-product analysis : Use LC-MS to identify and quantify byproducts (e.g., dimerization products) .
Q. Why do NMR spectra show unexpected splitting patterns?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
